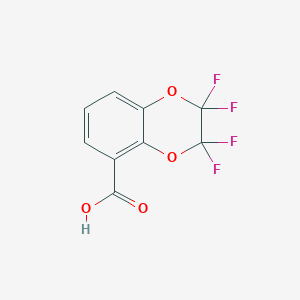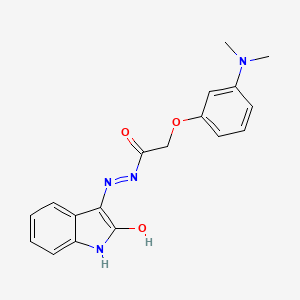
3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one, also known as FPP, is a cyclohexenone-based molecule that has been used in a variety of scientific research applications. FPP is a versatile molecule with a wide range of potential applications in biochemistry, pharmacology, and other fields. FPP has a number of unique properties that make it an attractive option for research, including its stability, solubility, and low toxicity.
作用机制
The mechanism of action of 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one is not yet fully understood. However, it is believed that 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of various neurotransmitters in the brain. This inhibition of MAO can lead to an increase in the levels of these neurotransmitters, which can result in a variety of effects, including increased alertness and improved cognitive performance.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one are not yet fully understood. However, studies have shown that 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one can have a variety of effects on the central nervous system. In animal studies, 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one has been shown to increase alertness and improve cognitive performance. It has also been shown to have antidepressant effects in some animal models. Additionally, 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one has a number of advantages and limitations for use in laboratory experiments. One advantage is that 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. Additionally, 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one does have some limitations. For example, it has a relatively short half-life, meaning that it must be used quickly in experiments. Additionally, 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one can be degraded by light and heat, meaning that it must be stored and used carefully.
未来方向
The potential future directions for 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one are numerous. One potential direction is to further explore the mechanisms of action of 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one and to develop more effective inhibitors of MAO. Additionally, further research could be conducted to explore the effects of 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one on other neurotransmitters, as well as its effects on other diseases and disorders. Additionally, further research could be conducted to explore the potential therapeutic uses of 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one, as well as its potential side effects. Finally, further research could be conducted to explore the potential applications of 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one in other areas, such as drug delivery and drug development.
合成方法
The synthesis of 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one is relatively straightforward and can be accomplished through a series of chemical reactions. The first step is to react 4-fluorophenylpiperazine with phenylcyclohexanone in a reaction catalyzed by piperazine. This reaction will yield the desired cyclohexenone-based product, 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one. The reaction can be carried out in an inert atmosphere at temperatures of up to 110°C.
科学研究应用
3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme monoamine oxidase (MAO) in studies of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one has also been used in studies of the pharmacology of a variety of drugs, including opioids, cannabinoids, and benzodiazepines. Additionally, 3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-en-1-one has been used in studies of the pharmacology of the neurotransmitter serotonin, as well as studies of the effects of various drugs on the central nervous system.
属性
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O/c23-21-8-4-5-9-22(21)25-12-10-24(11-13-25)19-14-18(15-20(26)16-19)17-6-2-1-3-7-17/h1-9,16,18H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZFWJBHKYZMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)CC(C2)C3=CC=CC=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2-Fluorophenyl)piperazinyl)-5-phenylcyclohex-2-EN-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)





![2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine](/img/structure/B6360342.png)